2,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one is a tetrahydroxyflavanone carrying the hydroxy groups at positions 2, 4', 5 and 7. It has a role as a plant metabolite. It is a tetrahydroxyflavanone and a member of 2-hydroxyflavanones.
2-Hydroxynaringenin
CAS No.: 58124-18-8
VCID: VC21336479
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Hydroxynaringenin is a flavonoid derivative that has garnered significant attention in recent years due to its unique biosynthetic pathways and potential biological activities. This compound is closely related to naringenin, a common flavanone found in various plant species. The addition of a hydroxyl group at the 2-position of naringenin results in 2-hydroxynaringenin, which exhibits distinct chemical and biological properties compared to its precursor. Biosynthesis of 2-HydroxynaringeninThe biosynthesis of 2-hydroxynaringenin involves specific enzymes that catalyze the hydroxylation of naringenin. Studies have identified enzymes such as Cc2ODD2 and Cj2ODD2 from liverworts, which possess dual activities to convert naringenin into both apigenin and 2-hydroxynaringenin . These enzymes are part of a broader family of cytochrome P450 enzymes that play crucial roles in flavonoid metabolism.
Biological ActivitiesWhile specific biological activities of 2-hydroxynaringenin are less documented compared to other flavonoids, its structural similarity to known bioactive compounds suggests potential antioxidant, anti-inflammatory, or even anticancer properties. Flavonoids in general have been shown to interact with various enzymes and receptors, influencing metabolic pathways and disease outcomes . Research Findings and Future DirectionsRecent studies have focused on optimizing the biosynthesis of flavonoids, including 2-hydroxynaringenin, through genetic engineering and enzyme optimization . These efforts aim to enhance the production of valuable flavonoids for pharmaceutical and nutritional applications. Further research is needed to fully elucidate the biological effects of 2-hydroxynaringenin and explore its therapeutic potential. |
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CAS No. | 58124-18-8 | |||||||||
Product Name | 2-Hydroxynaringenin | |||||||||
Molecular Formula | C15H12O6 | |||||||||
Molecular Weight | 288.25 g/mol | |||||||||
IUPAC Name | 2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one | |||||||||
Standard InChI | InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)15(20)7-12(19)14-11(18)5-10(17)6-13(14)21-15/h1-6,16-18,20H,7H2 | |||||||||
Standard InChIKey | NFENYLPEYDNIMO-UHFFFAOYSA-N | |||||||||
SMILES | C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O | |||||||||
Canonical SMILES | C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O | |||||||||
Synonyms | 2-hydroxynaringenin | |||||||||
PubChem Compound | 21932272 | |||||||||
Last Modified | Aug 15 2023 |
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